

# Application Notes and Protocols: N-allyl-N'-benzoyl-urea in Organic Synthesis

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## Compound of Interest

Compound Name: *N*-allyl-*N'*-benzoyl-urea

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These application notes provide a comprehensive overview of the use of **N-allyl-N'-benzoyl-urea** as a versatile precursor in the synthesis of various heterocyclic compounds. The protocols detailed below are based on established methodologies for analogous N-allylurea derivatives and can be adapted for **N-allyl-N'-benzoyl-urea**, offering a robust platform for the generation of compound libraries for drug discovery and development.

## Synthesis of the Precursor: N-allyl-N'-benzoyl-urea

**N-allyl-N'-benzoyl-urea** can be synthesized through the reaction of benzoyl isocyanate with allylamine. Benzoyl isocyanate is a key intermediate which can be generated in situ from benzamide and oxalyl chloride. The subsequent addition of allylamine to the isocyanate yields the desired product.

## Experimental Protocol: Synthesis of N-allyl-N'-benzoyl-urea

To a solution of benzamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane), oxalyl chloride (1.1-1.5 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of gas ceases, indicating the formation of benzoyl isocyanate. The mixture is then cooled again to 0 °C, and a solution of allylamine (1.0-1.2 eq) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under

reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford **N-allyl-N'-benzoyl-urea**.

## Application in Heterocyclic Synthesis: Iodocyclization to Imidazolin-2-ones

**N-allyl-N'-benzoyl-urea** can serve as a precursor for the synthesis of 4-(iodomethyl)imidazolidin-2-ones through an electrophilic iodocyclization reaction. This transformation allows for the introduction of a functionalizable iodomethyl group, which can be further modified to introduce diverse substituents. The reaction proceeds via the activation of the allyl group by an iodine electrophile, followed by intramolecular cyclization of the urea nitrogen.

## Experimental Protocol: Iodocyclization of N-allyl-N'-aryl/alkyl-ureas

To a solution of the N-allylurea (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) at room temperature. After stirring for a short period, a solution of iodine (1.5 eq) in THF is added, and the reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by chromatography.

**Table 1: Iodocyclization of Representative N-allylureas**

Entry	N-substituent (R)	Product	Yield (%)
1	Methyl	1-Methyl-4-(iodomethyl)imidazolidin-2-one	75
2	Benzyl	1-Benzyl-4-(iodomethyl)imidazolidin-2-one	80
3	Cyclopentyl	1-Cyclopentyl-4-(iodomethyl)imidazolidin-2-one	78

Data is based on analogous reactions of N-allyl-N'-substituted ureas.

## Application in Heterocyclic Synthesis: Palladium-Catalyzed Carboamination

A powerful application of N-allylureas is their use in palladium-catalyzed carboamination reactions to construct substituted imidazolidin-2-ones. This method allows for the formation of two new bonds (C-C and C-N) in a single step, with the potential to create up to two stereocenters with high diastereoselectivity. This approach is highly valuable for generating libraries of complex molecules for biological screening.

### Experimental Protocol: Pd-Catalyzed Carboamination of N-allylureas

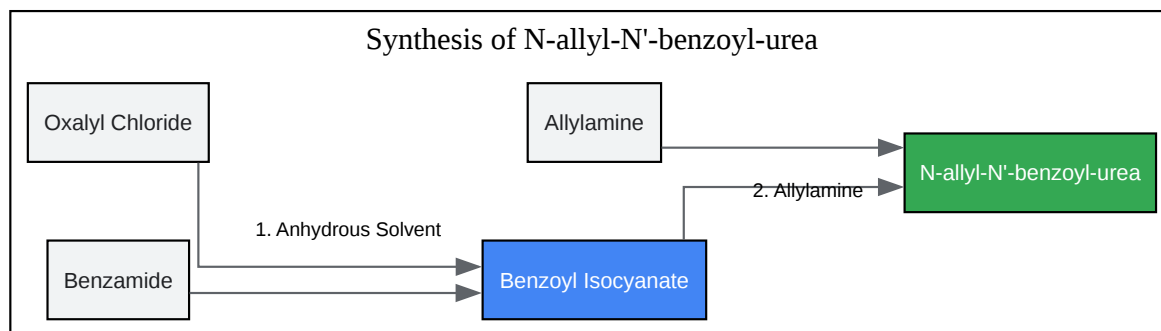
In a glovebox, a mixture of the N-allylurea (1.0 eq), aryl bromide (1.2 eq), sodium tert-butoxide (1.2 eq),  $\text{Pd}_2(\text{dba})_3$  (1 mol%), and Xantphos (2 mol%) is assembled in a vial. Toluene is added, and the vial is sealed and heated at 110 °C until the reaction is complete (monitored by GC or LC-MS). The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired imidazolidin-2-one.

### Table 2: Pd-Catalyzed Carboamination of Representative N-allylureas with Aryl Bromides

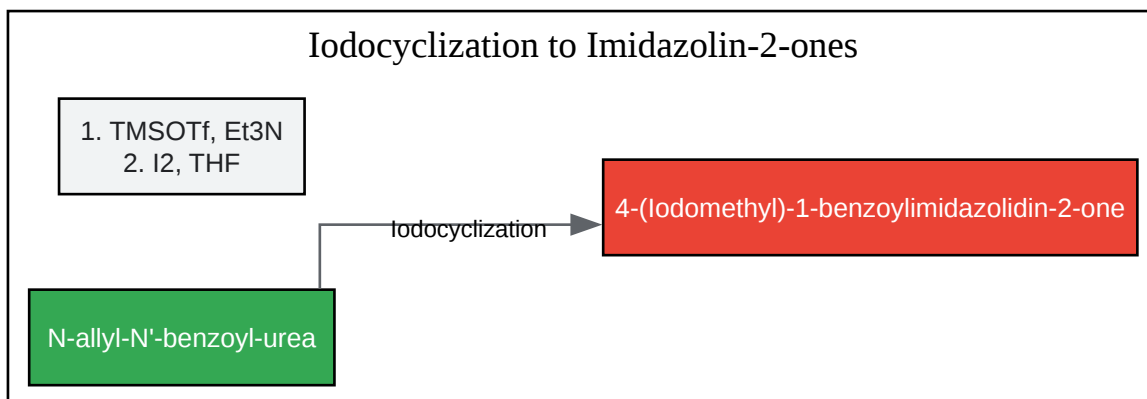
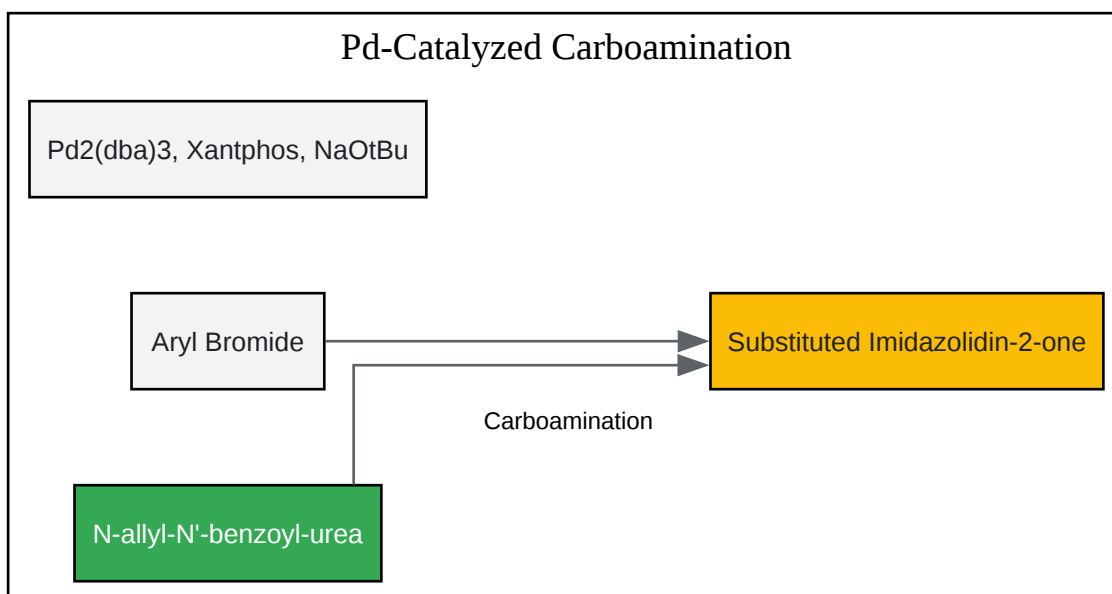
Entry	N-allylurea Substrate	Aryl Bromide	Product	Yield (%)
1	1-Allyl-1-methyl-3-phenylurea	2-Bromonaphthalene	1-Methyl-4-(naphthalen-2-ylmethyl)-3-phenylimidazolidin-2-one	97
2	1-Allyl-3-benzyl-1-methylurea	4-Bromotoluene	1,3-Dimethyl-4-(p-tolylmethyl)imidazolidin-2-one	71
3	1-Allyl-3-(4-methoxyphenyl)-1-benzylurea	4-Bromoanisole	1-Benzyl-4-((4-methoxyphenyl)methyl)-3-(4-methoxyphenyl)imidazolidin-2-one	80

Data is based on analogous reactions of N-allyl-N'-substituted ureas with various aryl bromides.[1]

## Diagrams



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Caption: Synthetic pathway for **N-allyl-N'-benzoyl-urea**.[Click to download full resolution via product page](#)Caption: Iodocyclization of **N-allyl-N'-benzoyl-urea**.[Click to download full resolution via product page](#)Caption: Pd-catalyzed carboamination of **N-allyl-N'-benzoyl-urea**.

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## References

- 1. Design and Synthesis of New Acyl Urea Analogs as Potential  $\sigma$ 1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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